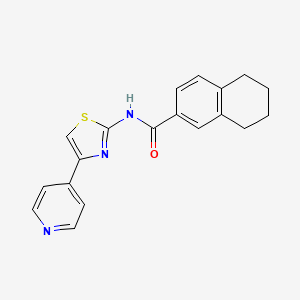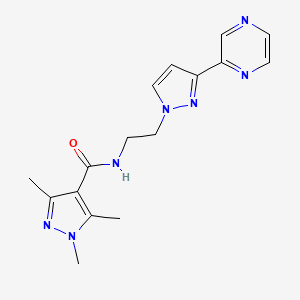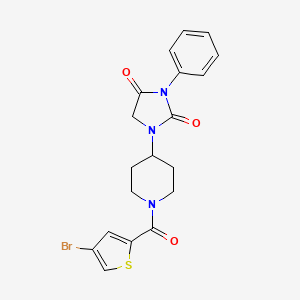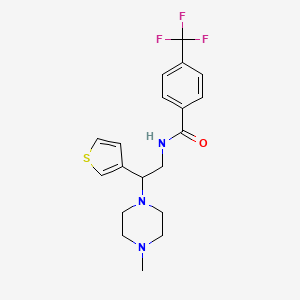![molecular formula C21H18N4O2S3 B2718202 N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040654-14-5](/img/no-structure.png)
N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S3 and its molecular weight is 454.58. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Research has shown the synthesis of heterocyclic compounds with potential antitumor activity. For instance, studies on the synthesis of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones revealed potent antitumor activity against HEPG-2 (liver cancer cell line) and MCF-7 (breast cancer cell line) (Edrees & Farghaly, 2017). Additionally, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and displayed promising antimicrobial activity, highlighting their significance in medicinal chemistry (El Azab & Abdel-Hafez, 2015).
Radioligand Imaging
The development of selective radioligands for imaging translocator protein (18 kDa) with PET, such as the synthesis of [18F]PBR111 from DPA-714, demonstrates the application of heterocyclic compounds in radiochemistry and neuroimaging. These compounds facilitate the study of neuroinflammation and neurodegenerative diseases in vivo, providing insights into the biological mechanisms and potential therapeutic targets (Dollé et al., 2008).
Synthesis of Fused and Isolated Azoles
The synthesis and characterization of compounds derived from thieno[d]pyrimidines, exploring their potential in creating isolated and fused thieno[d]pyrimidine derivatives, reflect the versatility of heterocyclic chemistry in producing novel compounds with varied biological activities. These efforts contribute to the expansion of chemical libraries for drug discovery and development (El Azab & Elkanzi, 2014).
Anti-inflammatory Activity
Research on the synthesis of heterocyclic systems using abietic acid and citrazinic acid as starting materials has led to the development of compounds with significant anti-inflammatory activity. These studies not only contribute to the understanding of the structure-activity relationship in anti-inflammatory drug design but also highlight the potential of heterocyclic compounds in therapeutic applications (Abdulla, 2008).
Anticonvulsant Agents
The direct synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives has been explored as potential anticonvulsants. Through detailed synthesis, characterization, and pharmacological evaluation, these compounds have shown moderate anticonvulsant activity, indicating their potential in addressing neurological disorders (Severina et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the reaction of 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-thione with 2,5-dimethylphenyl isocyanate followed by the reaction of the resulting intermediate with 3-phenyl-2-chloroacetyl chloride. The final product is obtained by the reaction of the resulting intermediate with sodium sulfide and ammonium chloride.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-thione", "2,5-dimethylphenyl isocyanate", "3-phenyl-2-chloroacetyl chloride", "sodium sulfide", "ammonium chloride" ], "Reaction": [ "Step 1: Reaction of 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-thione with 2,5-dimethylphenyl isocyanate in the presence of a suitable solvent and a base to form the intermediate.", "Step 2: Reaction of the intermediate obtained in step 1 with 3-phenyl-2-chloroacetyl chloride in the presence of a suitable solvent and a base to form the intermediate.", "Step 3: Reaction of the intermediate obtained in step 2 with sodium sulfide and ammonium chloride in the presence of a suitable solvent to form the final product." ] } | |
Numéro CAS |
1040654-14-5 |
Formule moléculaire |
C21H18N4O2S3 |
Poids moléculaire |
454.58 |
Nom IUPAC |
N-(2,5-dimethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-12-8-9-13(2)15(10-12)22-16(26)11-29-20-23-18-17(19(27)24-20)30-21(28)25(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
Clé InChI |
XLISRXPVONHCMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide](/img/structure/B2718120.png)
![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)





![(3-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718140.png)

